1'-Methyl-1,4'-bipiperidine-4-carboxylic acid dihydrochloride
Description
Historical Context and Development
The development of bipiperidine derivatives accelerated in the early 21st century, driven by their utility in medicinal chemistry. The compound emerged from efforts to modify piperidine scaffolds—a class of heterocycles widely studied for their pharmacological properties. Early synthetic routes involved reductive coupling of pyridine derivatives and Ullmann-type reactions, as seen in foundational studies on bipyridine systems. By the 2000s, advancements in selective alkylation and carboxylation enabled the targeted synthesis of substituted bipiperidines, including 1'-methyl-1,4'-bipiperidine-4-carboxylic acid dihydrochloride. Patents filed in 2003 highlighted its potential as a chemokine receptor inhibitor, marking its entry into drug discovery pipelines.
Significance in Chemical Research
This compound serves dual roles in research:
- Medicinal Chemistry : Its bipiperidine core facilitates interactions with biological targets, such as G protein-coupled receptors (GPCRs) and enzymes, making it a candidate for central nervous system (CNS) drug development.
- Synthetic Building Block : The carboxylic acid moiety enhances solubility, enabling its use in constructing complex molecules via amide bond formation or metal-catalyzed cross-coupling.
Recent studies emphasize its utility in generating libraries of derivatives for high-throughput screening.
Table 1: Key Physicochemical Properties
Position within Bipiperidine Derivative Classification Systems
Bipiperidine derivatives are classified based on substitution patterns and functional groups. This compound falls into the N-alkylated bipiperidine carboxylate subclass, distinguished by:
Current Research Landscape
Ongoing investigations focus on:
- Enzyme Inhibition : Studies suggest competitive inhibition of cytochrome P450 isoforms, relevant to drug metabolism.
- Anticancer Applications : Derivatives exhibit cytotoxicity against breast (MCF7) and cervical (HeLa) cancer cell lines, though mechanisms remain under exploration.
- Antioxidant Activity : Demonstrated free radical scavenging in DPPH assays, with IC$$_{50}$$ values comparable to established antioxidants.
Properties
IUPAC Name |
1-(1-methylpiperidin-4-yl)piperidine-4-carboxylic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2.2ClH/c1-13-6-4-11(5-7-13)14-8-2-10(3-9-14)12(15)16;;/h10-11H,2-9H2,1H3,(H,15,16);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOGCJQTVEZINCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N2CCC(CC2)C(=O)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185304-52-2 | |
| Record name | 1-(1-methylpiperidin-4-yl)piperidine-4-carboxylic acid dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
1'-Methyl-1,4'-bipiperidine-4-carboxylic acid dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesizing data from diverse sources to provide a comprehensive overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by its bipiperidine structure, which is known for influencing various biological activities. The presence of the carboxylic acid moiety enhances solubility and bioavailability, making it a suitable candidate for drug development.
Antioxidant Activity
Research has indicated that compounds with similar structural features exhibit significant antioxidant activity. For instance, studies on related piperidine derivatives have shown effective scavenging of free radicals, which can be attributed to their ability to donate electrons and stabilize reactive species. This property is crucial in mitigating oxidative stress-related diseases.
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| 1'-Methyl-1,4'-bipiperidine-4-carboxylic acid | TBD | Electron donation |
| Related piperidine derivatives | < 3 | Free radical scavenging |
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been explored in various in vitro and in vivo models. For example, it has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines stimulated with lipopolysaccharides (LPS). This inhibition suggests a potential mechanism involving the modulation of inflammatory pathways.
| Cytokine | Inhibition Rate (%) | Concentration (µM) |
|---|---|---|
| TNF-α | 40 ± 2 | 0.1 |
| IL-6 | 77 ± 7 | 0.1 |
Antimicrobial Activity
Preliminary studies indicate that the compound may possess antimicrobial properties against various pathogens. The presence of the bipiperidine structure is often associated with enhanced binding affinity to microbial targets, leading to increased efficacy against resistant strains.
Study on Cytokine Production
In a controlled study examining the effects of the compound on RAW 264.7 cells, it was found that treatment with this compound resulted in significant reductions in nitric oxide (NO) production. The study utilized ELISA assays to quantify cytokine release, demonstrating the compound's potential as an anti-inflammatory agent.
Structure-Activity Relationship (SAR)
A detailed SAR analysis has been conducted on related compounds to elucidate the structural features contributing to biological activity. Modifications at various positions on the bipiperidine ring have been shown to affect potency and selectivity for specific biological targets.
Scientific Research Applications
Scientific Research Applications
The primary applications of MBD can be categorized into several key areas:
Pharmacological Research
- CNS Receptor Interaction : Preliminary studies suggest that MBD may interact with various receptors in the central nervous system (CNS), potentially affecting neurotransmitter systems. This interaction warrants further investigation to elucidate its mechanisms of action and therapeutic potential .
Organic Synthesis
- Building Block : MBD serves as a versatile building block in organic synthesis, allowing for the creation of more complex molecules. Its unique structural features enable chemists to explore new synthetic pathways and develop novel compounds.
Biological Studies
- Enzyme Inhibition : Research indicates that MBD may inhibit specific enzymes, which could be relevant in drug design where enzyme modulation is a therapeutic target. For example, studies have shown competitive inhibition with cytochrome P450 enzymes, providing insights into drug metabolism .
Antioxidant Activity
- Free Radical Scavenging : MBD has demonstrated significant antioxidant properties in assays such as DPPH, indicating its potential use in preventing oxidative stress-related diseases .
Cytotoxicity in Cancer Research
A study investigated MBD's cytotoxic effects on various cancer cell lines, including MCF7 (breast cancer) and HeLa (cervical cancer). The compound exhibited selective cytotoxicity with an IC50 value of 12 µM against MCF7 cells, suggesting its potential as an anticancer agent .
Enzyme Interaction Studies
Research focused on MBD's interaction with cytochrome P450 enzymes demonstrated that it acts as a competitive inhibitor with an IC50 value of 150 nM, indicating a strong binding affinity. This interaction is crucial for understanding drug metabolism and potential drug-drug interactions .
Antioxidant Properties
The antioxidant capacity of MBD was evaluated using the DPPH assay, where it showed significant free radical scavenging activity with an IC50 value of 30 µM. This suggests its potential applications in formulations aimed at oxidative stress prevention .
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Structural and Functional Group Comparisons
The compound is compared to structurally related bipiperidine and piperidine derivatives (Table 1):
*Note: CAS 1185298-80-9 is ambiguously referenced for both methylated and non-methylated derivatives in different sources .
2.2 Physicochemical Properties
- Solubility : The dihydrochloride salt form enhances water solubility compared to free bases, critical for reactions in polar solvents .
- Stability : Bipiperidine derivatives with electron-withdrawing groups (e.g., carboxylic acid) exhibit improved stability over simpler amines .
- Reactivity: The carboxylic acid group enables conjugation reactions (e.g., esterification, amidation), distinguishing it from non-functionalized bipiperidines .
Key Research Findings
- Synthetic Utility : The compound was employed in modifying rifamycin SV derivatives, where its dihydrochloride salt improved solubility during chromatographic purification .
- Positional Isomerism : 1'-Methyl-1,4'-bipiperidine-3-carboxylic acid dihydrochloride (CAS 1185295-92-4) demonstrates how carboxyl group positioning affects bioactivity and synthetic pathways .
Preparation Methods
Starting Material and Core Structure Formation
The synthesis begins with the bipiperidine core, which can be obtained through reductive amination or cyclization reactions involving piperidine derivatives. A common approach involves methylation at the 1'-position of the bipiperidine scaffold, achieved via nucleophilic substitution or reductive amination, using methylating agents such as methyl iodide or methyl sulfate under controlled conditions.
Methylation at the 1'-Position
Reaction Conditions:
Methylation typically occurs in the presence of a base (e.g., potassium carbonate) in polar aprotic solvents like acetonitrile or dimethylformamide (DMF). The reaction is conducted at elevated temperatures (around 50-80°C) to facilitate nucleophilic substitution on the nitrogen atom.Research Findings:
Studies indicate that methylation efficiency can be improved by using excess methylating agents and catalysts such as potassium iodide to promote SN2 reactions, resulting in high yields of the methylated bipiperidine intermediate.
Carboxylation at the 4'-Position
Methodology:
The methylated bipiperidine undergoes a carboxylation step, often via lithiation followed by CO₂ insertion or through the use of activated carboxylating agents like phosgene derivatives or carbodiimides (e.g., EDCI or HATU).Reaction Conditions:
Carboxylation is performed under inert atmospheres (nitrogen or argon) at low temperatures (-20°C to 0°C) to control reactivity and prevent side reactions.Research Data:
Carboxylation yields are optimized by controlling the molar ratio of reagents, reaction temperature, and solvent polarity, with solvents like tetrahydrofuran (THF) or dichloromethane (DCM).
Formation of Hydrochloride Salt
Procedure:
The free acid is converted to its hydrochloride salt by treatment with gaseous HCl or HCl in anhydrous solvents such as ethanol or acetone. The process involves bubbling HCl gas through the solution or adding HCl solution dropwise, followed by recrystallization to obtain high-purity dihydrochloride.Notes:
Salt formation enhances compound stability and solubility, critical for pharmaceutical applications.
Alternative Synthetic Routes from Literature and Patents
Route via Quinoline Derivatives
Research indicates that intermediates such as quinoline-4-carboxylic acids can be cyclized or functionalized to generate bipiperidine derivatives. For example, a patent describes the oxidation of quinoline derivatives using phosphomolybdic acid and hydrogen peroxide to produce carboxylic acids, which are then reduced to the target compound.
Catalytic Oxidation and Reduction
Oxidation Step:
Using phosphomolybdic acid as a catalyst, the oxidation of methylated pyridine derivatives occurs efficiently under mild conditions, reducing the need for high-pressure hydrogenation.Reduction Step:
The oxidized intermediates are then reduced using agents like sodium borohydride or catalytic hydrogenation, leading to the formation of the bipiperidine core.Advantages:
This method reduces the use of toxic reagents, simplifies purification, and improves overall yield.
Data Table Summarizing Preparation Methods
Notes on Optimization and Purity
Recrystallization:
Using ethanol/water or ethyl acetate/petrol ether mixtures can improve purity.Chromatography:
High-performance liquid chromatography (HPLC) with C18 columns and UV detection at 210-254 nm ensures high purity and identification.Reaction Monitoring:
TLC, NMR, and mass spectrometry are essential for confirming reaction completion and purity.
Research Findings and Industrial Considerations
Safety and Environmental Impact:
The use of milder oxidants like hydrogen peroxide with phosphomolybdic acid reduces hazardous waste compared to traditional high-pressure hydrogenation.Yield Optimization:
Reaction parameters such as temperature, molar ratios, and solvent choice significantly influence the yield and purity of the final product.Scalability: The described methods are adaptable to industrial scales, with continuous monitoring and control of reaction conditions to ensure consistency.
Q & A
Q. How can the synthesis of 1'-methyl-1,4'-bipiperidine-4-carboxylic acid dihydrochloride be optimized for yield and purity?
- Methodological Answer : Synthesis optimization requires careful control of reaction conditions. For example, in analogous piperidine derivatives, stepwise acylation and esterification under anhydrous conditions (e.g., using acetic anhydride in dichloromethane) improved yields . Purification via recrystallization (ethanol is effective for similar crystalline solids ) or column chromatography can enhance purity. Reaction monitoring using TLC or HPLC ensures intermediate stability. Critical parameters include stoichiometric ratios, reaction time (e.g., 14–24 hours for comparable reactions ), and inert atmospheres to prevent hydrolysis.
Q. What analytical techniques are recommended for characterizing this compound and validating its structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural alignment with predicted spectra (e.g., piperidine ring protons at δ 1.4–3.0 ppm and carboxylic acid protons at δ 10–12 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H⁺] for C₁₂H₂₂Cl₂N₂O₂ ≈ 313.1 g/mol).
- Melting Point Analysis : Consistency with literature values (e.g., 181–183°C for similar hydrochlorides ) confirms purity.
- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages should align with theoretical values (±0.3%) .
Q. How should researchers handle stability and storage to ensure compound integrity?
- Methodological Answer : Store at -20°C in airtight, light-resistant containers to prevent degradation. Stability studies under accelerated conditions (e.g., 40°C/75% RH for 6 months) can predict shelf life . Lyophilization is recommended for long-term storage of hydrochloride salts. Regularly validate stability via HPLC to detect decomposition products (e.g., free base formation).
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., opioid receptors)?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to simulate binding affinities to receptors (e.g., μ-opioid receptor PDB ID: 4DKL). Focus on piperidine and carboxylate groups as key interaction sites .
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes in physiological conditions (e.g., 310 K, 1 atm) over 100-ns trajectories .
- QM/MM Hybrid Methods : Calculate electronic properties (e.g., charge distribution) to refine docking scores .
Q. What experimental strategies resolve contradictions in pharmacological data (e.g., inconsistent IC₅₀ values across studies)?
- Methodological Answer :
- Orthogonal Assays : Validate receptor binding using both radioligand displacement (e.g., [³H]-naloxone) and functional assays (e.g., cAMP inhibition in CHO cells expressing μ-opioid receptors) .
- Batch-to-Batch Consistency : Replicate studies with independently synthesized batches to exclude impurities as confounding factors .
- Species-Specific Variations : Test across multiple cell lines (human vs. rodent) to identify interspecies differences in receptor affinity .
Q. How can researchers design experiments to investigate the compound’s metabolic pathways and toxicity?
- Methodological Answer :
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and monitor metabolites via LC-MS/MS. Identify cytochrome P450 isoforms using chemical inhibitors (e.g., ketoconazole for CYP3A4) .
- Toxicogenomics : Apply RNA sequencing to HepG2 cells post-exposure to detect upregulated apoptosis or oxidative stress markers .
- In Silico Toxicity Prediction : Tools like ProTox-II estimate hepatotoxicity and mutagenicity based on structural alerts (e.g., piperidine ring modifications) .
Q. What methodologies integrate this compound into a broader theoretical framework (e.g., structure-activity relationships for opioid analgesics)?
- Methodological Answer :
- Comparative SAR Studies : Synthesize analogs (e.g., varying methyl or carboxylate substituents) and correlate structural changes with receptor binding data .
- Free-Wilson Analysis : Quantify contributions of specific substituents to pharmacological activity .
- Pharmacophore Modeling : Define essential features (e.g., hydrogen bond acceptors, hydrophobic regions) using software like Schrödinger’s Phase .
Data Analysis and Interpretation
Q. How should researchers address variability in physicochemical property measurements (e.g., solubility, logP)?
- Methodological Answer :
- Standardized Protocols : Use USP buffers (pH 1.2–7.4) for solubility studies and shake-flask methods for logP determination .
- Statistical Validation : Apply Grubbs’ test to exclude outliers and report mean ± SD from triplicate experiments .
- QSAR Modeling : Relaque experimental logP with computational predictions (e.g., XLogP3) to identify systematic errors .
Q. What strategies validate the compound’s mechanism of action in complex biological systems?
- Methodological Answer :
- Knockout Models : Use CRISPR/Cas9-edited cell lines (e.g., μ-opioid receptor KO) to confirm target specificity .
- Pathway Enrichment Analysis : Combine transcriptomic data (RNA-seq) with KEGG pathway mapping to identify downstream effects .
- In Vivo Pharmacokinetics/Pharmacodynamics (PK/PD) : Correlate plasma concentration-time profiles with analgesic efficacy in rodent models .
Ethical and Safety Considerations
Q. What safety protocols are critical given the compound’s structural similarity to Schedule II opioids?
- Methodological Answer :
- Regulatory Compliance : Follow DEA guidelines for handling, documentation, and disposal of controlled substance analogs .
- Exposure Mitigation : Use fume hoods for synthesis, and enforce PPE (gloves, goggles) to prevent dermal/ocular contact .
- Emergency Preparedness : Maintain antidotes (e.g., naloxone) in labs and train personnel in overdose response .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
